Vonoprazan fumarate impurity 14

Description

Structure

2D Structure

3D Structure

Properties

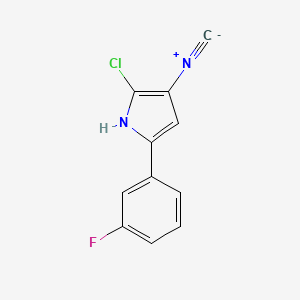

Molecular Formula |

C11H6ClFN2 |

|---|---|

Molecular Weight |

220.63 g/mol |

IUPAC Name |

2-chloro-5-(3-fluorophenyl)-3-isocyano-1H-pyrrole |

InChI |

InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-3-2-4-8(13)5-7/h2-6,15H |

InChI Key |

VYFGRAKMUNSLBK-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C(NC(=C1)C2=CC(=CC=C2)F)Cl |

Origin of Product |

United States |

Classification and Origin of Impurities in Vonoprazan Fumarate

Impurities in pharmaceutical products can originate from various sources, primarily during the synthesis of the API or through degradation of the drug substance over time. In the case of Vonoprazan fumarate (B1241708), impurities are generally categorized as either process-related impurities or degradation products.

Process-related impurities are substances that are formed as by-products during the chemical synthesis of Vonoprazan. These can include unreacted starting materials, intermediates, and side-reaction products. nih.gov The manufacturing process of Vonoprazan involves multiple steps, and at each stage, there is a potential for the formation of unwanted chemical entities. researchgate.netgoogle.com Isomers of Vonoprazan are a notable type of process-related impurity.

Degradation products, on the other hand, result from the chemical breakdown of the Vonoprazan molecule itself under various environmental conditions such as exposure to light, heat, humidity, or reactive substances like acids, bases, and oxidizing agents. nih.govresearchgate.net Forced degradation studies on Vonoprazan have shown that it is particularly susceptible to degradation under alkaline and oxidative stress conditions. nih.govekb.eg

Characterization of Specific Impurities and Potential for Impurity 14

The identification and characterization of impurities are crucial for ensuring the quality of Vonoprazan fumarate (B1241708). Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to detect and quantify these substances. nih.govnih.gov

It is important to note that there is conflicting information in publicly available data regarding the precise chemical identity of "Vonoprazan Fumarate Impurity 14." Some sources describe it with the molecular formula C11H6ClFN2, while others associate it with the molecular formula C17H16FN3O2S and the CAS number 2771609-43-7. aozeal.comsimsonpharma.com For the purpose of this article, we will focus on the latter, more specifically identified compound.

Several impurities in Vonoprazan fumarate have been identified and characterized. Understanding these known impurities provides a framework for postulating the formation of others, like Impurity 14.

Vonoprazan Fumarate Impurity 1 is chemically identified as 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine. synzeal.com

Vonoprazan Impurity 18 is known as 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanimine. researchgate.net

(Z)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methylene)methanamine oxide is another documented impurity, sometimes referred to as Vonoprazan Impurity 24. chemicalbook.com

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Vonoprazan | 1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | C17H16FN3O2S | 345.39 | 881681-00-1 |

| Vonoprazan Fumarate Impurity 1 | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine | C33H27F2N5O4S2 | 659.73 | 2250243-23-1 |

| Vonoprazan Impurity 18 | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanimine | C17H14FN3O2S | 343.38 | 2127152-98-9 |

| Vonoprazan Impurity 19 | (Z)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methylene)methanamine oxide | C17H14FN3O3S | 359.37 | 1883595-39-8 |

| This compound | 1-(5-(2-fluorophenyl)-1-(pyridin-4-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine | C17H16FN3O2S | 345.40 | 2771609-43-7 |

The formation of this compound, identified as 1-(5-(2-fluorophenyl)-1-(pyridin-4-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, can be hypothesized to occur through pathways related to both the synthesis process and degradation.

Synthesis-Related Formation:

The primary synthesis of Vonoprazan involves the coupling of a pyrrole (B145914) derivative with pyridine-3-sulfonyl chloride. google.comgoogle.com A potential route for the formation of Impurity 14 is the presence of pyridine-4-sulfonyl chloride as an impurity in the pyridine-3-sulfonyl chloride starting material. If present, this isomeric impurity could react with the pyrrole intermediate in a manner analogous to the main reaction, leading to the formation of the corresponding positional isomer of Vonoprazan, which is Impurity 14. The structural similarity between pyridine-3-sulfonyl chloride and pyridine-4-sulfonyl chloride makes their complete separation challenging, and thus, this is a plausible pathway for the introduction of Impurity 14 during synthesis.

Degradation-Related Formation:

While less direct, degradation pathways could also potentially contribute to the formation of impurities. Vonoprazan is known to degrade under alkaline and oxidative conditions. nih.govekb.eg Although a direct conversion of Vonoprazan to Impurity 14 via degradation is unlikely due to the required rearrangement of the sulfonyl group on the pyridine (B92270) ring, the harsh conditions used in forced degradation studies could potentially lead to complex reactions. However, the more probable source of Impurity 14 remains as a process-related impurity from the synthesis stage.

Advanced Analytical Methodologies for Impurity Profiling and Quantification of Vonoprazan Fumarate Impurities

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of the API from its related substances. For Vonoprazan fumarate (B1241708), both High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) have been employed for the separation and detection of its impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most widely used technique for the analysis of Vonoprazan fumarate and its impurities due to its high efficiency, sensitivity, and reproducibility. nih.govchemical-suppliers.euresearchgate.netveterinaria.org Several HPLC methods have been developed and validated for the simultaneous determination of Vonoprazan and its related substances. researchgate.netveterinaria.org

The development of a successful HPLC method for impurity profiling involves a systematic optimization of various chromatographic parameters to achieve the desired separation of all potential impurities from the main component and from each other. chemical-suppliers.eu

The choice of the stationary phase is paramount for achieving effective separation. For the analysis of Vonoprazan fumarate and its impurities, reversed-phase columns, particularly those with octadecylsilane (B103800) (C18) stationary phases, are predominantly used. researchgate.netveterinaria.org The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Vonoprazan and its structurally similar impurities.

Several studies have demonstrated the successful use of various C18 columns for this purpose. For instance, a Phenomenex Kinetex EVO C18 column (250 mm × 4.6 mm, 5.0 μm) was utilized for the separation of ten related substances in Vonoprazan fumarate. researchgate.netveterinaria.org Another study employed a Symmetry C18 column (150 mm × 4.6 mm ID, 3.0 µm) for the quantification of degradant impurities. The selection of the appropriate C18 column depends on factors such as particle size, pore size, and end-capping, which can influence the selectivity and efficiency of the separation.

| Column Brand and Type | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Phenomenex Kinetex EVO C18 | 250 mm × 4.6 mm | 5.0 µm | researchgate.netveterinaria.org |

| Symmetry C18 | 150 mm × 4.6 mm | 3.0 µm | |

| Agilent 5 HC C18 | 150 mm x 4.6 mm | 5 µm | |

| Hypersil C18 | 25 cm x 0.46 cm | Not Specified |

The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a critical role in controlling the retention and selectivity of the separation. For the analysis of Vonoprazan and its basic impurities, a combination of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.netveterinaria.orgbldpharm.com

The pH of the aqueous phase is a crucial parameter that affects the ionization state of the analytes and, consequently, their retention on the reversed-phase column. For Vonoprazan, which is a basic compound, a slightly acidic to neutral pH is often chosen to ensure good peak shape and retention. For instance, a mobile phase consisting of a 0.03 M sodium phosphate (B84403) buffer with the pH adjusted to 6.5 has been reported. researchgate.netveterinaria.org Another method utilized a mobile phase of 0.05 M potassium dihydrogen phosphate buffer with a pH of 6. The choice of buffer and its concentration is important to maintain a stable pH throughout the analysis.

The selection and proportion of the organic modifier (acetonitrile or methanol) are optimized to achieve the desired retention times and resolution between the API and its impurities. bldpharm.com

| Aqueous Phase | Organic Phase | Reference |

|---|---|---|

| 0.03 M Sodium Phosphate Buffer (pH 6.5) | Acetonitrile and Methanol | researchgate.netveterinaria.org |

| 0.05 M KH2PO4 Buffer (pH 6) | Acetonitrile | |

| 0.01M potassium dihydrogen phosphate and 0.02M sodium dihydrogen phosphate (pH 6.8) | Acetonitrile | |

| Buffer (pH 4.0) | Methanol |

Both isocratic and gradient elution modes can be employed for the analysis of Vonoprazan fumarate impurities. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler and more robust. However, for complex mixtures of impurities with a wide range of polarities, gradient elution is often necessary. researchgate.netveterinaria.org

A gradient elution program allows for the separation of both early and late-eluting impurities in a single run with good resolution and reasonable analysis time. A typical gradient involves a gradual increase in the proportion of the organic solvent in the mobile phase. For example, a method for separating ten related substances in Vonoprazan fumarate utilized a gradient elution with a mobile phase consisting of a phosphate buffer/methanol/acetonitrile mixture and a phosphate buffer/acetonitrile mixture. researchgate.netveterinaria.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach to HPLC for the analysis of Vonoprazan fumarate and its impurities. It is a planar chromatographic technique that provides several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and the use of different detection methods.

A stability-indicating HPTLC-densitometric method has been developed for the estimation of Vonoprazan fumarate. This method utilized pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase composed of methanol, toluene, and triethylamine (B128534) (6:4:0.1, v/v/v). Densitometric analysis was performed at 267 nm. This method was successfully used to separate Vonoprazan from its degradation products formed under various stress conditions.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | |

| Mobile Phase | Methanol: Toluene: Triethylamine (6:4:0.1, v/v/v) | |

| Detection Wavelength | 267 nm |

Method Development and Optimization Strategies.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are indispensable tools for impurity analysis.

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the identification and quantification of impurities in pharmaceutical substances. nih.gov Its ability to separate components of a complex mixture and provide mass information for each component makes it a powerful tool for detecting known and unknown impurities. In the context of Vonoprazan fumarate, various LC-MS methods have been developed to analyze the API and its related substances. researchgate.net

While specific LC-MS parameters for the routine analysis of Vonoprazan Fumarate Impurity 14 are not extensively detailed in publicly available literature, the general methodology involves chromatographic separation on a C18 column followed by mass spectrometric detection. researchgate.net

Tandem mass spectrometry (MS/MS) is a crucial extension of LC-MS for the structural elucidation of impurities. By isolating a specific precursor ion (in this case, the molecular ion of Impurity 14) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This "fingerprint" provides invaluable information about the molecule's structure.

For Vonoprazan, a validated LC-MS/MS method has been established for its quantification in human plasma, utilizing multiple reaction monitoring (MRM) mode with precursor-product ion transitions of m/z 346.0 → 315.1. nih.gov Although this method is for the parent drug, a similar approach would be applied to Impurity 14. A detailed study on a related N-dimethyl impurity of Vonoprazan confirmed its structure through mass spectrometry, indicating that this technique is well-suited for characterizing such compounds. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Vonoprazan Analysis

| Parameter | Value |

| Precursor Ion (m/z) | 346.0 |

| Product Ion (m/z) | 315.1 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Note: This data is for the parent compound, Vonoprazan, and serves as an illustrative example of the technique's application. |

HPTLC-Mass Spectrometry (HPTLC-MS) for Degradant Identification

High-performance thin-layer chromatography (HPTLC) is another valuable technique for the separation of pharmaceutical compounds and their impurities. When coupled with mass spectrometry (HPTLC-MS), it allows for the direct identification of separated spots on the TLC plate. Studies on Vonoprazan have utilized HPTLC to investigate its degradation products, particularly under alkaline stress conditions. researchgate.net This technique has been successfully used to determine the possible structures of base degradants of Vonoprazan. researchgate.net While a specific HPTLC-MS analysis of Impurity 14 is not detailed, the methodology has been proven effective for related substances. researchgate.netresearchgate.netnih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While mass spectrometry provides information on the mass and fragmentation of a molecule, nuclear magnetic resonance (NMR) spectroscopy is the most powerful tool for elucidating its detailed atomic-level structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a definitive technique for the structural confirmation of organic molecules, including pharmaceutical impurities. A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the establishment of the connectivity within the molecule.

The structure of a novel N-dimethyl impurity of Vonoprazan was definitively confirmed using a suite of spectroscopic techniques including mass spectrometry and NMR spectroscopy. nih.gov This demonstrates the successful application of NMR in resolving the structures of even closely related Vonoprazan impurities. While specific ¹H NMR, ¹³C NMR, and 2D NMR data for this compound are not publicly available, the established methodologies for related compounds would be directly applicable to its structural elucidation. The data would be compared to that of the Vonoprazan API to identify the specific structural differences that define Impurity 14.

Infrared (IR) Spectroscopy

Research has demonstrated the use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for characterizing Vonoprazan and its cocrystals. mdpi.com The IR spectra of the starting materials and their cocrystalline forms exhibit distinct peak shifts in both the high wavenumber and fingerprint regions, indicating molecular changes. mdpi.com For instance, the IR spectrum of Vonoprazan fumarate would be compared against the spectra of its known impurities to identify any structural differences that could aid in their characterization. nih.govfarmaciajournal.com While specific IR data for this compound is not detailed in the provided results, the methodology is a standard practice in impurity identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

UV-Visible spectroscopy is a fundamental technique for the detection and quantification of Vonoprazan and its impurities in various analytical methods. nih.govveterinaria.orgekb.egijirt.orgresearchgate.net The principle lies in the absorption of UV or visible light by the analyte, with the amount of light absorbed being proportional to its concentration.

The UV spectrum of Vonoprazan fumarate typically shows maximum absorbance (λmax) at specific wavelengths, which are utilized for detection in chromatographic methods. veterinaria.orgekb.egijirt.org For instance, studies have reported using detection wavelengths of 213 nm, 225 nm, and 230 nm for the analysis of Vonoprazan and its related substances. nih.govveterinaria.orgekb.egdaneshyari.com The choice of wavelength is critical to ensure optimal peak response and signal-to-noise ratio. ekb.eg While UV-Vis spectroscopy is often used in conjunction with a separation technique like HPLC to quantify specific impurities, it can also be employed in ratio spectra methods to resolve overlapping spectra of Vonoprazan and its impurities. researchgate.net

| Analytical Method | Detection Wavelength (λmax) |

| RP-HPLC | 213 nm veterinaria.org |

| RP-HPLC | 225 nm ekb.egekb.eg |

| RP-HPLC | 230 nm nih.govdaneshyari.com |

| UV Spectroscopy | 254 nm ijirt.org |

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods is a mandatory requirement to ensure their reliability for their intended purpose. nih.govveterinaria.orgekb.eg The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures, which are widely adopted by regulatory authorities. nih.gov These guidelines encompass several key parameters to demonstrate that a method is suitable for the analysis of Vonoprazan fumarate and its impurities. researchgate.netnih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govveterinaria.org In the context of Vonoprazan fumarate, the analytical method must be able to separate and quantify each impurity, including Impurity 14, without interference from the active pharmaceutical ingredient (API) or other impurities. nih.govveterinaria.orgekb.eg

Forced degradation studies are often performed to demonstrate the stability-indicating nature of a method. nih.govsamipubco.com In these studies, Vonoprazan is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govsamipubco.com The analytical method is then used to show that the peaks of the API and its known impurities are well-resolved from any degradant peaks, thus proving its specificity. nih.gov

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govveterinaria.orgekb.egnih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

For the quantification of impurities in Vonoprazan fumarate, a linear relationship between the peak area response and the concentration of the impurity is established. researchgate.netnih.gov This is typically demonstrated by a high correlation coefficient (R²) value, which should be close to 1. nih.gov

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| Vonoprazan | 0.5 - 8.0 nih.gov | > 0.999 ijirt.orgnih.gov |

| Impurities A and C | 0.15 - 0.75 researchgate.net | > 0.996 researchgate.net |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govekb.egnih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govekb.egnih.gov

Determining the LOD and LOQ is crucial for methods intended to quantify trace impurities in Vonoprazan fumarate. researchgate.netnih.gov These values ensure that the method is sensitive enough to detect and quantify impurities at the levels stipulated by regulatory requirements. nih.gov

| Parameter | Vonoprazan |

| LOD | 0.182 µg/mL ekb.eg |

| LOQ | 0.552 µg/mL ekb.eg |

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.govveterinaria.orgekb.eg It is often expressed as the percentage recovery of a known amount of analyte added to the sample. veterinaria.org For Vonoprazan impurities, accuracy is determined by spiking the drug substance with known amounts of the impurity and measuring the recovery. researchgate.netveterinaria.org

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govveterinaria.orggoogle.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). veterinaria.org

| Validation Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 98.0% - 102.0% veterinaria.orgekb.eg |

| Precision (%RSD) | < 2% veterinaria.org |

Robustness and System Suitability Testing

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of the analytical procedure and ascertains that the chromatography system is adequate for the intended analysis. For the analysis of Vonoprazan fumarate and its impurities, including impurity 14, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to the International Conference on Harmonisation (ICH) guidelines. simsonpharma.comresearchgate.net

The robustness of these methods is typically evaluated by intentionally altering critical parameters and observing the effect on the analytical results. These parameters often include the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase buffer. researchgate.net The system suitability parameters are then checked to ensure they remain within the predefined acceptance criteria.

Research Findings:

Interactive Data Table: Representative Robustness Study Parameters and System Suitability Criteria for Vonoprazan Fumarate Impurity Analysis

| Parameter | Variation | Acceptance Criteria for System Suitability |

| Flow Rate | ± 0.2 mL/min | Resolution between adjacent peaks: > 1.5Tailing factor for Vonoprazan peak: < 2.0Theoretical plates for Vonoprazan peak: > 3000 |

| Column Temperature | ± 5 °C | Resolution between adjacent peaks: > 1.5Tailing factor for Vonoprazan peak: < 2.0Theoretical plates for Vonoprazan peak: > 3000 |

| Mobile Phase pH | ± 0.2 units | Resolution between adjacent peaks: > 1.5Tailing factor for Vonoprazan peak: < 2.0Theoretical plates for Vonoprazan peak: > 3000 |

| Wavelength | ± 2 nm | Peak purity of Vonoprazan and impurities: Pass |

Stability-Indicating Capability of Analytical Methods

A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is crucial for assessing the stability of a drug substance under various environmental conditions. Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. researchgate.netnih.gov

These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then analyzed to ensure that they are well-separated from the main peak of the active pharmaceutical ingredient (API) and from each other.

Research Findings:

Forced degradation studies on Vonoprazan fumarate have shown that the drug is susceptible to degradation under alkaline and oxidative conditions. simsonpharma.comresearchgate.net It remains relatively stable under acidic, thermal, and photolytic stress. simsonpharma.comresearchgate.net The developed HPLC methods were able to effectively separate the degradation products from Vonoprazan, demonstrating their stability-indicating capability. simsonpharma.comresearchgate.net The degradants did not interfere with the detection of Vonoprazan fumarate and its impurities. simsonpharma.comresearchgate.net This ensures that any decrease in the concentration of the active substance due to degradation can be accurately measured.

Interactive Data Table: Summary of Forced Degradation Studies of Vonoprazan Fumarate

| Stress Condition | Conditions Applied | Observation |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | No significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 8h | Significant degradation observed. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Significant degradation observed. |

| Thermal Degradation | 105°C for 24h | No significant degradation observed. |

| Photolytic Degradation | UV light (254 nm) for 7 days | No significant degradation observed. |

The successful validation of these analytical methods, including their robustness and stability-indicating capabilities, is essential for the routine quality control and stability testing of Vonoprazan fumarate, thereby ensuring the quality and safety of the final drug product.

Structural Elucidation and Identification of Vonoprazan Fumarate Impurities, with a Focus on Impurity 14

Strategies for Identifying Unknown Impurities in Vonoprazan Fumarate (B1241708)

The process of identifying unknown impurities in Vonoprazan fumarate is a systematic endeavor that integrates various analytical techniques to build a comprehensive profile of each impurity. nih.govresearchgate.net This approach is essential for both process-related impurities, which may arise during synthesis, and degradation products that can form during storage.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and initial identification of impurities in Vonoprazan fumarate. nih.govresearchgate.net An optimized HPLC method allows for the effective separation of Vonoprazan from its various impurities. scinito.ai By injecting a sample of Vonoprazan fumarate, a chromatogram is generated where each peak corresponds to a different compound. The time it takes for a compound to travel through the column and reach the detector is known as its retention time.

To identify a specific impurity, its retention time is compared to that of a known, purified reference standard of that impurity. If the retention time of an unknown peak in the Vonoprazan sample matches the retention time of a reference standard under the same chromatographic conditions, it provides a strong indication of the impurity's identity. ekb.eg For instance, a patent for a high-purity Vonoprazan Fumarate compound describes an impurity with a relative retention time of about 1.42 in the HPLC chromatogram. google.com This relative retention time can be used as a key identifier for this specific impurity when analyzing batches of the drug.

The following table showcases typical retention time data that might be generated during such an analysis.

| Compound | Retention Time (minutes) | Relative Retention Time |

| Vonoprazan | 10.0 | 1.00 |

| Impurity A | 8.5 | 0.85 |

| Impurity B | 12.3 | 1.23 |

| Impurity 14 (Hypothetical) | 14.2 | 1.42 |

This table is for illustrative purposes and does not represent actual experimental data.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for elucidating the structures of unknown impurities. nih.govchemrxiv.org After separation by LC, the impurities are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the impurity.

Further fragmentation of the parent ion within the mass spectrometer (MS/MS) generates a unique fragmentation pattern. This pattern, essentially a fingerprint of the molecule, provides crucial information about its substructures. By analyzing the fragments, chemists can piece together the molecular structure of the unknown impurity. americanpharmaceuticalreview.com For example, the identification of six process-related impurities in Vonoprazan fumarate was achieved using LC-MS. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can help determine the elemental composition of the impurity and its fragments. americanpharmaceuticalreview.com

While LC-MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for unambiguous confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. chemicalbook.comdrugbank.com 1H NMR and 13C NMR experiments reveal the chemical environment of each proton and carbon atom, respectively, and how they are connected. This information is invaluable for confirming the precise arrangement of atoms within the impurity's structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, N-H, S=O) absorbs infrared radiation at a characteristic frequency, resulting in a unique peak in the IR spectrum. This helps to confirm the presence or absence of specific functional groups predicted by the mass spectrometry and NMR data.

The combined interpretation of data from these spectroscopic techniques allows for the definitive structural elucidation of impurities. nih.gov

De Novo Elucidation of Complex Impurity Structures

In some cases, an impurity's structure may be entirely novel and not readily identifiable by comparison to known compounds or synthetic intermediates. This requires a de novo (from the beginning) structural elucidation approach. This process is a comprehensive investigation that relies heavily on the analytical techniques discussed previously.

The process begins with the isolation of the unknown impurity, often using preparative HPLC, to obtain a pure sample. nih.gov This isolated sample is then subjected to a battery of tests:

High-Resolution Mass Spectrometry (HRMS): To determine the accurate molecular weight and elemental formula.

Multidimensional NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

IR and UV Spectroscopy: To identify functional groups and chromophores.

The data from these analyses are then pieced together like a puzzle to propose a novel chemical structure. Computational tools and software can assist in predicting spectra for proposed structures, which can then be compared to the experimental data for validation. youtube.com

Specific Approaches for Proposing and Confirming the Structure of Impurity 14

The identification of "Vonoprazan fumarate impurity 14" presents a specific challenge that requires a focused application of the aforementioned analytical strategies. While the exact structure of Impurity 14 is not publicly detailed in the provided search results, we can outline the specific steps that would be taken for its identification and confirmation.

The molecular formula for one listed "Vonoprazan Impurity 14" is C16H11FN2O3S with a molecular weight of 330.34. Another entry lists a CAS number of 2771609-43-7 for this impurity. simsonpharma.com

A powerful method for confirming the structure of a newly identified impurity is to purposefully synthesize the proposed structure through a logical chemical pathway. If the synthetic compound's analytical data (retention time, mass spectrum, NMR spectrum, etc.) perfectly match those of the isolated impurity, it provides definitive proof of the structure. nih.govgoogle.com

The synthesis of Vonoprazan itself involves several steps, and impurities can arise from starting materials, by-products, or degradation of intermediates. researchgate.netpatsnap.compatsnap.com To synthesize Impurity 14, chemists would analyze the main Vonoprazan synthesis route and hypothesize how this particular impurity might be formed. For example, it could be a result of an incomplete reaction, an alternative reaction pathway of an intermediate, or the presence of an impurity in a starting material.

For instance, one patent describes an impurity (formula IV) that is difficult to remove and affects the quality of the final product. google.com The patent outlines a method for preparing this impurity to be used as a reference standard. This involves starting with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This approach of intentionally preparing the impurity is crucial for its definitive identification and for developing methods to control its presence in the final API.

Computational Chemistry for Structure Prediction and Validation

In the comprehensive structural elucidation of pharmaceutical impurities, computational chemistry has emerged as a powerful and indispensable tool. It complements experimental data by providing theoretical insights into molecular structures, properties, and spectroscopic behavior. The application of computational methods is particularly valuable for confirming proposed structures, predicting spectroscopic data for unknown compounds, and understanding the potential for isomeric variations. In the context of Vonoprazan fumarate impurities, particularly for confirming the structure of Impurity 14, computational chemistry offers a robust framework for validation.

The primary application of computational chemistry in this area involves the use of Density Functional Theory (DFT) to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov This quantum mechanical approach allows for the calculation of the magnetic shielding tensors of atomic nuclei within a molecule. nih.gov From these tensors, theoretical ¹H and ¹³C NMR chemical shifts can be derived. The process begins with the generation of a three-dimensional model of the proposed structure of the impurity. This model is then subjected to geometry optimization using a suitable DFT functional and basis set to find its lowest energy conformation. researchgate.net Following optimization, the NMR shielding constants are calculated for this stable structure.

The predicted chemical shifts are then compared against the experimentally obtained NMR data. A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the proposed structure. This is especially critical when dealing with closely related isomers, where minor structural differences can be difficult to distinguish solely through experimental means.

For this compound, identified as 1-(5-(2-Fluorophenyl)-1-(pyridin-4-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, computational validation would proceed as follows:

In Silico Model Generation: A 3D model of the proposed structure of Impurity 14 is generated.

Conformational Analysis: A conformational search is performed to identify the most stable spatial arrangement of the atoms. This is crucial as NMR chemical shifts are sensitive to the molecule's geometry.

DFT-Based Geometry Optimization: The lowest energy conformer is then fully optimized using a selected DFT method, for instance, B3LYP with a 6-31G(d,p) basis set, to achieve a precise molecular geometry. researchgate.net

NMR Chemical Shift Prediction: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and reliable approach for such predictions. nih.gov

Comparison with Experimental Data: The theoretically predicted NMR data is systematically compared with the experimental NMR spectrum obtained from the isolated impurity.

The power of this approach lies in its ability to provide a quantitative measure of agreement between a proposed structure and the observed data. Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment, prompting further investigation and consideration of alternative structures.

Detailed Research Findings

While specific computational studies on this compound are not extensively published, the methodology is well-established in the pharmaceutical industry for impurity identification. youtube.comnih.gov Research has consistently shown that DFT-based NMR predictions can achieve high accuracy, with root-mean-square-error (RMSE) values for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov

The table below illustrates a hypothetical comparison between experimentally observed NMR chemical shifts for a key structural motif in Impurity 14 and the theoretically predicted values derived from DFT calculations.

| Atom | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (Pyrrole) | 125.4 | 125.1 | -0.3 |

| C3 (Pyrrole) | 115.8 | 116.2 | +0.4 |

| C4 (Pyrrole) | 112.1 | 111.9 | -0.2 |

| C5 (Pyrrole) | 130.2 | 130.5 | +0.3 |

| C2' (Pyridine) | 150.1 | 149.8 | -0.3 |

| C3' (Pyridine) | 135.5 | 135.9 | +0.4 |

The close agreement in the hypothetical data above, with differences of less than 0.5 ppm, would strongly support the assigned structure of Impurity 14. Furthermore, computational models can be used to predict the spectra of other potential isomers and demonstrate that they would not match the experimental data as closely, thereby ruling them out. This integrated approach, combining high-resolution analytical data with robust computational validation, is a cornerstone of modern structural elucidation in pharmaceutical development. researchgate.net

Control and Mitigation Strategies for Impurities in Vonoprazan Fumarate

Optimization of Synthetic Pathways for Reduced Impurity Formation

A key strategy for minimizing impurities is the optimization of the synthetic route. researchgate.net This involves a multi-faceted approach, from the selection of starting materials to the final purification of the API.

Process Parameter Optimization (e.g., temperature, reaction time, solvent systems)

Careful control of reaction conditions is crucial for minimizing the formation of by-products. Parameters such as temperature, reaction time, and the choice of solvent systems can significantly influence the reaction pathways and the impurity profile. For instance, a detection method for Vonoprazan fumarate (B1241708) related substances specifies a chromatographic column temperature between 30-45°C, with 35°C being optimal, to ensure good separation of impurity peaks. google.com The flow rate of the mobile phase is also tightly controlled, typically between 0.5-1.5 ml/min. google.com These optimized parameters, while for analytical purposes, reflect the sensitivity of the compound and its impurities to such conditions, which is also relevant during synthesis.

Catalyst Selection and Removal to Prevent By-products

In some synthetic routes for Vonoprazan, a phase transfer catalyst such as crown ether is used. samipubco.com While catalysts can improve reaction efficiency, their selection and subsequent removal are critical to prevent the formation of by-products. Inadequate removal of the catalyst can lead to unwanted side reactions and the introduction of impurities into the final product.

Isolation and Purification Techniques (e.g., recrystallization, chromatography)

Even with optimized synthetic pathways, some impurities will likely be present in the crude product. Therefore, effective isolation and purification techniques are essential. Recrystallization is a common method used to purify the final Vonoprazan fumarate product. google.com One patented method describes dissolving the product in a solvent, adding activated carbon, and filtering it while hot to achieve a purity of over 99.9%. google.com Another approach involves preparing Vonoprazan hydrobromide as an intermediate step to effectively remove certain impurities that are difficult to eliminate through simple recrystallization. google.com High-performance liquid chromatography (HPLC) is not only used for analysis but can also be adapted for preparative purification to separate stubborn impurities. nih.gov

Stability-Enhanced Formulations and Storage Conditions to Minimize Degradation Products

Beyond the synthesis, impurities can also form due to the degradation of the API during storage. nih.gov

Packaging Material Selection

The selection of appropriate packaging materials is a crucial step in preventing the formation of new impurities and protecting the drug product from environmental factors that could lead to degradation. The primary goal is to ensure the stability and integrity of Vonoprazan fumarate from the point of manufacture to its administration.

Interactions between the drug product and the packaging material can lead to several issues, including the leaching of substances from the packaging into the drug or the adsorption of the drug substance or excipients onto the packaging. These interactions can potentially generate new impurities or alter the concentration of existing ones. Therefore, a comprehensive evaluation of packaging materials is necessary.

Key considerations for packaging material selection for Vonoprazan fumarate include:

Material Composition: The chemical inertness of the material is paramount. Materials such as high-density polyethylene (B3416737) (HDPE), low-density polyethylene (LDPE), and polypropylene (B1209903) (PP) are commonly used for solid dosage forms. For blister packaging, aluminum foil and various polymers like polyvinyl chloride (PVC), polyvinylidene chloride (PVdC), and polychlorotrifluoroethylene (PCTFE) are considered. The choice depends on the required level of protection against moisture, oxygen, and light.

Barrier Properties: Vonoprazan fumarate's susceptibility to degradation under certain conditions, such as exposure to moisture and light, necessitates packaging with excellent barrier properties. patsnap.com Fumaric acid itself helps to reduce hygroscopicity, but the packaging provides the primary defense against external moisture. patsnap.com Aluminum-aluminum (Alu-Alu) blisters offer the highest protection against moisture, light, and gases.

Leachables and Extractables Studies: Rigorous studies are required to identify and quantify any potential leachables (compounds that migrate from the packaging to the drug product under normal storage conditions) and extractables (compounds that are extracted from the packaging under exaggerated conditions). These studies help to ensure that no harmful or reactive substances will compromise the quality of the Vonoprazan fumarate formulation.

Regulatory Compliance: All packaging materials must comply with the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations provide standards for the composition and safety of packaging materials intended for pharmaceutical use.

A patent for a pharmaceutical composition of Vonoprazan fumarate mentions the use of plasticizers such as glycerol, propylene (B89431) glycol, and various oils in the formulation, which underscores the importance of ensuring compatibility between all components of the final drug product and the selected packaging. google.com

Impurity Profile Monitoring in Quality Control and Stability Studies

Continuous monitoring of the impurity profile of Vonoprazan fumarate is a fundamental aspect of quality control and is mandated by regulatory bodies worldwide. researchgate.net This involves the use of validated analytical methods to detect, identify, and quantify impurities, including "Vonoprazan fumarate impurity 14," in both the active pharmaceutical ingredient (API) and the finished drug product. nih.govmolnar-institute.com

Impurity profile monitoring serves several critical purposes:

Ensuring Product Quality: It verifies that the levels of all impurities, including process-related impurities and degradation products, are within the established and acceptable limits.

Detecting Degradation: Stability studies, conducted under various environmental conditions (e.g., temperature, humidity, light), are designed to understand how the impurity profile changes over time. researchgate.netnih.gov This information is vital for determining the product's shelf life and recommended storage conditions.

Process Control: Monitoring impurities can provide valuable feedback on the manufacturing process. Any unexpected changes in the impurity profile may indicate a deviation in the process that needs to be investigated and rectified.

Analytical Methods for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in Vonoprazan fumarate. researchgate.netnih.govnih.gov Several HPLC methods have been developed and validated for this purpose, demonstrating specificity, linearity, accuracy, and precision in detecting a range of related substances. nih.gov These methods are capable of separating known and unknown impurities from the main compound, allowing for their accurate measurement.

Forced degradation studies are an integral part of developing and validating stability-indicating analytical methods. researchgate.netresearchgate.netnih.gov In these studies, Vonoprazan fumarate is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. researchgate.netnih.gov This helps to identify potential degradation products and ensures that the analytical method can effectively separate these degradants from the parent drug. Studies have shown that Vonoprazan undergoes significant degradation under alkaline and oxidative stress conditions. researchgate.netnih.gov

The table below summarizes key aspects of impurity profile monitoring for Vonoprazan fumarate.

| Parameter | Description | Relevance to Impurity Control |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) is the primary method used. researchgate.netnih.govnih.gov | Provides high-resolution separation and accurate quantification of impurities. |

| Validation | Analytical methods are validated according to ICH guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness. nih.gov | Ensures the reliability and consistency of impurity measurements. |

| Stability Studies | The drug product is stored under controlled conditions of temperature and humidity for extended periods. | Determines the shelf-life and identifies any increase in impurities over time. |

| Forced Degradation | The drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products. researchgate.netnih.gov | Helps in developing stability-indicating methods and understanding degradation pathways. |

| Specification Limits | Acceptable limits for known and unknown impurities are established based on safety data and regulatory guidelines. researchgate.net | Ensures that the level of impurities in the final product is safe for patient use. |

Regulatory Landscape and Compliance for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, M7)

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of widely adopted guidelines that provide a framework for the control of impurities. ijcrt.org These guidelines are essential for ensuring that drug products are safe for consumption and are consistently produced with high quality. The key guidelines governing impurities are Q3A (Impurities in New Drug Substances), Q3B (Impurities in New Drug Products), Q3C (Residual Solvents), and M7 (Mutagenic Impurities). industrialpharmacist.comjpionline.org

ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of a new drug substance. europa.eu It establishes a process for qualifying impurities by collecting and evaluating data to establish biological safety. ich.org

ICH Q3B(R2): Impurities in New Drug Products: Complementary to Q3A, this guideline addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.euich.orgeuropa.eu

ICH Q3C(R9): Guideline for Residual Solvents: This guideline provides recommendations for controlling the residual solvents that may be present in drug substances, excipients, or drug products. ich.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgeuropa.euich.org It is a critical guideline for impurities that have the potential to cause genetic mutations and cancer.

ICH Q3A and Q3B define specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. These thresholds ensure that impurities are controlled to levels that are considered safe.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined. europa.euich.org

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.orgeuropa.euich.org

The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity or a specific impurity profile at the specified level(s). ich.orgslideshare.net If an impurity is present at a level higher than the qualification threshold, its safety must be justified.

Table 1: ICH Q3A/Q3B Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

This table is based on data from the ICH Q3A(R2) and Q3B(R2) guidelines.

For mutagenic impurities, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µg/day for most pharmaceuticals, which corresponds to a theoretical excess lifetime cancer risk of 1 in 100,000. ich.org However, for certain highly potent mutagenic carcinogens, such as N-nitroso compounds, this generic threshold may not be applicable. ich.orgich.org

The comprehensive framework of the ICH guidelines is directly applicable to the control of impurities in Vonoprazan fumarate (B1241708). During its development and manufacturing, all potential and actual impurities, including process-related impurities and degradation products, must be evaluated against these standards. nih.gov The impurity profile of Vonoprazan fumarate is established through rigorous analytical testing, and each impurity is assessed according to the ICH Q3A/Q3B thresholds.

For an individual impurity like Vonoprazan fumarate impurity 14, the manufacturer must:

Report its presence in batch analysis data if it is found at levels exceeding the reporting threshold.

Identify its chemical structure if it exceeds the identification threshold.

Qualify its safety through appropriate studies if it is present above the qualification threshold.

Furthermore, all impurities in Vonoprazan fumarate, including Impurity 14, would be assessed for potential mutagenicity under the ICH M7 guideline. This involves a computational toxicology assessment and, if necessary, experimental testing to determine if stricter controls are required.

Specific Regulatory Considerations for Vonoprazan Fumarate Impurities

Beyond the general ICH framework, specific impurities can attract heightened regulatory scrutiny due to their potential for high toxicity. Nitrosamines are a prominent example of such a class of impurities.

Nitrosamine impurities are a class of compounds that are considered probable human carcinogens. Their presence in pharmaceuticals has been a major concern for regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). chemicea.com N-nitroso-Vonoprazan is a nitrosamine impurity that can potentially form in Vonoprazan-containing products. chemicea.comusp.org

Due to the significant safety concerns, regulatory bodies have established specific acceptable intake (AI) limits for many nitrosamines. The FDA has set a recommended AI limit for N-nitroso-Vonoprazan. fda.gov

Table 2: FDA Recommended Acceptable Intake Limit for N-nitroso-Vonoprazan

| Impurity Name | Source | Recommended AI Limit (ng/day) | Basis |

|---|

The detection of trace levels of N-nitroso-Vonoprazan led to delays in the launch of Vonoprazan-based products, as the manufacturer was required to implement additional testing methods and controls to ensure the impurity was kept below the FDA's established acceptable intake limit. usp.org This case highlights the rigorous scrutiny applied to high-risk impurities and the necessity of robust control strategies.

For a new drug like Vonoprazan fumarate to gain market approval via an NDA, or for a generic version to be approved via an ANDA, regulatory submissions must contain comprehensive data on the impurity profile. ijcrt.org This includes:

A summary of actual and potential impurities. ich.org

Analytical procedures used for detecting and quantifying impurities. slideshare.net

Batch analysis data from clinical, safety, and stability studies, demonstrating consistent control of impurities. ich.org

Justification for proposed impurity acceptance criteria, including safety considerations. ich.org

The data must demonstrate that the manufacturing process consistently produces a drug substance and drug product of high purity and quality, with all impurities controlled at or below qualified levels. Any failure to adequately characterize and control impurities can result in significant delays or rejection of the application.

Development of Reference Standards for Impurities, Including Impurity 14

The accurate detection and quantification of pharmaceutical impurities rely on the availability of high-purity reference standards. A reference standard is a highly characterized material used as a benchmark for confirming the identity and measuring the quantity of an impurity in a sample.

For the quality control of Vonoprazan fumarate, reference standards for all specified impurities, including Impurity 14, are essential. Patent documents related to Vonoprazan fumarate explicitly mention the use of various related substances, including Impurity 14, as impurity reference substances in analytical methods. google.comgoogle.com The development of a reference standard for Impurity 14 involves its chemical synthesis, purification, and extensive characterization to confirm its structure and purity. This well-characterized standard is then used in routine quality control testing to ensure that batches of Vonoprazan fumarate meet the stringent purity specifications required by regulatory authorities.

Importance of Characterized Reference Standards

In pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. pharmacy.biz Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products. europa.eunbinno.com An impurity is any component present in the drug substance or drug product that is not the desired chemical entity. For Vonoprazan fumarate, a potassium-competitive acid blocker, ensuring its purity is paramount. This involves the identification and control of various impurities, including "this compound."

Characterized reference standards are highly purified compounds used as benchmarks for quality and purity in analytical testing. pharmiweb.comcreative-biolabs.com Their role in managing pharmaceutical impurities like this compound is indispensable for several reasons:

Accurate Identification and Quantification: Reference standards are essential for the accurate identification and quantification of impurities. matestlabs.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), rely on these standards to confirm the presence and measure the level of specific impurities in a batch of Vonoprazan fumarate. Without a reliable reference standard for Impurity 14, laboratories would struggle to maintain consistency and accuracy in their analyses. aquigenbio.com

Method Validation: Analytical procedures used for quality control must be validated to ensure they are accurate, precise, and reliable. ich.orgeuropa.eu Characterized reference standards are crucial for this validation process, serving as a known quantity against which the method's performance can be assessed.

Ensuring Safety and Efficacy: The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug. pharmacy.bizaquigenbio.com Some impurities may have their own pharmacological activity or could be toxic. pharmiweb.com By using a characterized reference standard, manufacturers can accurately monitor and control the levels of this compound, ensuring they remain below the qualification thresholds set by regulatory authorities like the FDA and EMA. nbinno.com

Regulatory Compliance: Submitting a new drug application requires comprehensive data on the purity of the API. nbinno.comeuropa.eu This includes identifying and quantifying impurities. Providing data based on well-characterized reference standards demonstrates a robust quality control system and facilitates a smoother regulatory approval process. nbinno.com

The availability of a high-purity, thoroughly characterized reference standard for this compound is, therefore, a fundamental requirement for drug development, manufacturing, and quality control, safeguarding patient health and ensuring compliance with global pharmaceutical standards. pharmacy.bizpharmiweb.com

Table 1: Details of this compound

| Parameter | Details |

| Compound Name | Vonoprazan Impurity 14 |

| CAS Number | 2771609-43-7 |

| Molecular Formula | C17H16FN3O2S |

| Molecular Weight | 345.4 g/mol |

Data sourced from publicly available information. synzeal.com

Synthesis and Purity Assessment of Impurity Reference Materials

When a reference standard for a specific impurity, such as this compound, is not commercially available, it must be produced through custom synthesis. matestlabs.comsynthinkchemicals.com This process is a critical component of pharmaceutical research and quality assurance, involving meticulous planning, execution, and analysis to produce a highly pure and well-characterized material. fbpharmtech.com

The process begins with the structural elucidation of the impurity, often using advanced analytical techniques to understand its chemical makeup. synthinkchemicals.com Once the structure is confirmed, a synthetic route is designed. This involves selecting appropriate starting materials and a series of chemical reactions to produce the target impurity. matestlabs.comsynthinkchemicals.com The chosen synthetic strategy aims for efficiency, scalability, and the ability to yield a product of sufficient purity and quantity. synthinkchemicals.com

Following the design phase, the synthesis is carried out by chemists. This stage involves the precise execution of reactions, followed by purification steps to isolate the target compound. synthinkchemicals.com Purification is crucial and may involve techniques such as:

Column Chromatography

Crystallization or Recrystallization

Preparative High-Performance Liquid Chromatography (HPLC) synthinkchemicals.com

Once the impurity reference material is synthesized and purified, it undergoes a rigorous purity assessment and characterization. This is to confirm its identity and establish its purity with a high degree of confidence. fbpharmtech.com A comprehensive Certificate of Analysis (CoA) is generated, detailing the findings from several analytical techniques. enamine.net

The purity assessment typically involves a combination of methods to detect and quantify any remaining contaminants, including organic and inorganic impurities, residual solvents, and water content. creative-biolabs.comfbpharmtech.com

Table 2: Analytical Techniques for Purity Assessment of Reference Standards

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determines the chromatographic purity and detects organic impurities. creative-biolabs.com |

| Mass Spectrometry (MS) | Confirms the molecular weight and structure of the compound. fbpharmtech.comenamine.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and confirms the identity of the compound. fbpharmtech.comenamine.net |

| Karl Fischer Titration | Measures the water content in the reference material. creative-biolabs.comfbpharmtech.com |

| Gas Chromatography (GC-FID) | Detects and quantifies residual solvents from the synthesis process. creative-biolabs.com |

| Elemental Analysis (CHN Analysis) | Confirms the elemental composition of the compound. fbpharmtech.com |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and can indicate the presence of inorganic material. fbpharmtech.com |

This multi-faceted approach ensures that the synthesized reference standard for this compound is of the highest quality, making it a reliable tool for analytical testing and quality control in the pharmaceutical industry. creative-biolabs.com

Future Directions in Research on Vonoprazan Fumarate Impurities

Development of Greener Analytical Methodologies for Impurity Profiling

Future research could focus on developing more environmentally friendly analytical methods for impurity profiling, reducing the use of hazardous solvents and reagents.

In-depth Mechanistic Studies of Specific Impurity Formation, particularly for Undescribed Impurities like Impurity 14

Further mechanistic studies can provide a deeper understanding of the formation of Impurity 14 and other potential impurities, enabling more robust control strategies.

Application of Machine Learning and Artificial Intelligence in Impurity Prediction and Control

Machine learning and AI algorithms could be utilized to predict the formation of impurities based on process parameters, allowing for proactive control and optimization of the manufacturing process.

Advanced Purification Techniques for Pharmaceutical Manufacturing

Research into more efficient and scalable purification techniques can help in the removal of impurities to very low levels, further enhancing the purity of the drug substance.

Continuous Monitoring and Post-Market Surveillance of Impurity Profiles

Continuous monitoring of the impurity profile of Vonoprazan in the post-market phase is essential to ensure that the manufacturing process remains consistent and that no new impurities emerge over time.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Vonoprazan fumarate impurity 14 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with gradient elution is the gold standard. A YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) is used with mobile phases containing potassium dihydrogen phosphate (pH 6.6), acetonitrile, and isopropanol. Detection at 220 nm ensures specificity, with linearity validated over 0.12–5.01 µg·mL⁻¹ (r > 0.999) and recovery rates of 94.72–100.67% for related impurities. Quantitation limits (0.12–0.13 µg·mL⁻¹) and detection limits (0.040–0.043 µg·mL⁻¹) confirm sensitivity .

Q. How is impurity 14 structurally characterized, and what techniques are critical for confirmation?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, impurity 14’s precursor ion (e.g., m/z 346.0 → 315.1 in MRM mode) and fragmentation patterns are analyzed via LC-MS. NMR (¹H/¹³C) and infrared spectroscopy further confirm functional groups and crystallinity, as demonstrated in studies of analogous impurities like 2-amino-5-(2-fluorophenyl)furan-3-carbonitrile .

Q. What are the standard protocols for validating HPLC methods to ensure accuracy in impurity 14 quantification?

Validation includes linearity, precision, accuracy, and robustness testing. For linearity, impurity standards are spiked at 50–150% of target concentration. Intra-day and inter-day precision (RSD < 2.0%) are assessed via repeated injections. Recovery studies (e.g., 94.72–100.67%) and forced degradation under acidic/oxidative conditions ensure method robustness .

Advanced Research Questions

Q. How can solution stability challenges for impurity 14 be mitigated during analytical method development?

Stability is pH-dependent. Conduct studies in buffers (pH 1.2–6.8) and water, storing samples at 25°C/60% RH. For impurities prone to degradation (e.g., under alkaline conditions), acidify mobile phases or use stabilizers like ascorbic acid. Monitor peak area deviations (< 5%) over 24 hours .

Q. What synthetic strategies are effective in generating impurity 14 for reference standard preparation?

Impurity 14 can be synthesized via controlled hydrolysis or sulfonation during vonoprazan fumarate synthesis. For example, incomplete ester hydrolysis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate intermediates may yield impurity 14. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures > 98% purity, with structural confirmation via LC-MS/NMR .

Q. How do researchers resolve discrepancies in impurity 14 levels between dissolution testing and stability studies?

Investigate matrix effects (e.g., tablet excipients) using standard addition methods. Compare dissolution media (e.g., HCl pH 1.2 vs. phosphate buffer pH 6.8) to identify pH-dependent solubility. Validate method equivalence via f2 similarity factor analysis (values > 50 indicate comparable dissolution profiles) .

Q. What advanced techniques are used to trace the origin of impurity 14 in the synthesis pathway?

Reaction mass spectrometry (RMS) monitors intermediate steps, identifying byproducts like unreacted sulfonyl chloride intermediates. Kinetic studies (e.g., varying temperature/pH during amidation) isolate conditions favoring impurity 14 formation. Retrospective analysis of batch records links process deviations (e.g., excess methylamine) to impurity spikes .

Q. How can researchers address contradictory pharmacokinetic data involving impurity 14 in co-administered therapies?

Use LC-MS/MS to quantify impurity 14 and parent drug in plasma (linear range: 0.150–60.000 ng/mL). Assess CYP450 inhibition/induction via hepatocyte assays. For example, vonoprazan’s interaction with venlafaxine in rats showed altered pharmacokinetics, necessitating therapeutic drug monitoring in human trials .

Methodological Notes

- Basic vs. Advanced Differentiation : Basic questions focus on established techniques (HPLC, structural elucidation), while advanced questions address synthesis, stability, and data contradiction resolution.

- References : Prioritized peer-reviewed studies (e.g., HPLC validation , impurity synthesis , pharmacokinetics ). Excluded non-academic sources per guidelines.

- Data Integration : Parameters like LOD, LOQ, and recovery rates are derived from validated studies to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.